![molecular formula C10H8BrN3O2 B6344444 1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240567-60-5](/img/structure/B6344444.png)
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a bromophenyl group and a nitro group in the compound suggests that it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The presence of a bromophenyl group and a nitro group in the compound suggests that additional steps may be involved in its synthesis, such as nitration and bromination .Molecular Structure Analysis
The molecular structure of “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” would consist of a pyrazole ring attached to a bromophenyl group at the 1-position and a nitro group at the 3-position. The bromophenyl group is likely to be electron-withdrawing due to the electronegativity of bromine, while the nitro group is also electron-withdrawing and may contribute to the acidity of the compound .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The bromophenyl and nitro groups in “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” may also undergo various reactions. For example, the bromine atom in the bromophenyl group could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” would depend on its molecular structure. For example, the presence of a bromine atom and a nitro group could increase its density and boiling point compared to other pyrazole derivatives .Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” could potentially exhibit similar biological activities.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, like “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have shown superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Crystal Structure Analysis
The crystal structure of “1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” could be analyzed for potential applications in material science and pharmaceutical research . Understanding the crystal structure of a compound can provide insights into its physical properties and potential uses.
Synthesis of Other Compounds
“1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole” could potentially be used as a starting material or intermediate in the synthesis of other compounds. For example, 2-Bromophenyl methyl sulfone, a compound with a similar structure, is used in organic synthesis .
Mécanisme D'action
Target of Action
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s known that pyrazole derivatives interact with their targets to exert their effects . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
The result of the action of 1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSFUVDRANFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

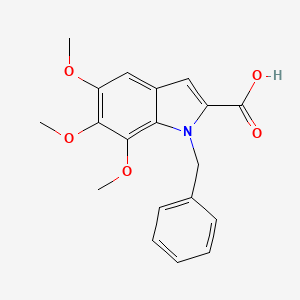
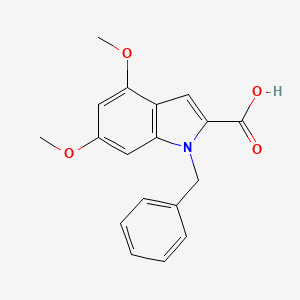
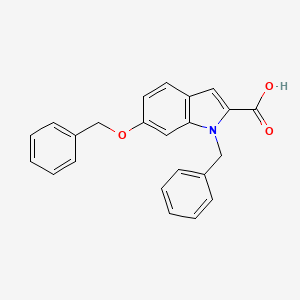
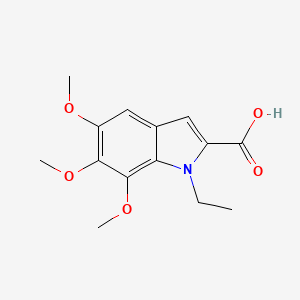
![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)
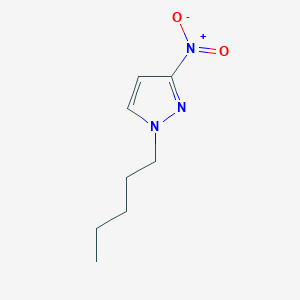
![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)

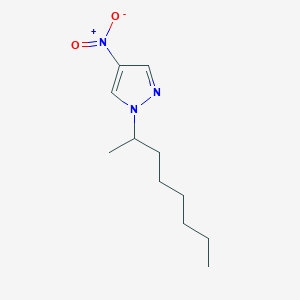
![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)
![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)